3-Ethenyl-2-methylpyridine chemical structure and properties
3-Ethenyl-2-methylpyridine chemical structure and properties
CAS Registry Number: 45659-55-0 Synonyms: 2-Methyl-3-vinylpyridine; 3-Vinyl-2-picoline Molecular Formula: C₈H₉N Molecular Weight: 119.16 g/mol
Executive Summary
3-Ethenyl-2-methylpyridine is a specialized pyridine derivative characterized by a vinyl group at the 3-position and a methyl group at the 2-position. Unlike its industrially ubiquitous isomer, 2-methyl-5-vinylpyridine (used extensively in latex production), the 3-ethenyl isomer represents a "fine chemical" intermediate. Its unique substitution pattern—placing the vinyl group at the
Part 1: Chemical Identity & Structural Analysis
The structural distinctiveness of 3-ethenyl-2-methylpyridine lies in the steric and electronic interplay between the ortho-methyl group and the meta-vinyl group.
Identification Data
| Property | Specification |
| IUPAC Name | 3-Ethenyl-2-methylpyridine |
| CAS Number | 45659-55-0 |
| SMILES | CC1=NC=CC=C1C=C |
| InChI Key | ZXWNFKKVGPYFRR-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow oil |
| Purity Grade | Typically >97% (GC) for research applications |
Electronic & Steric Profile
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Resonance Effects: The 3-position (
-position) is not directly conjugated to the nitrogen lone pair via resonance in the same manner as the 2- or 4-positions. Consequently, the vinyl group in 3-ethenyl-2-methylpyridine is less electron-deficient than in 2-vinylpyridine, making it less susceptible to spontaneous Michael addition but highly suitable for metal-catalyzed functionalization. -
Steric Hindrance: The methyl group at position 2 provides steric bulk that protects the nitrogen atom, influencing coordination chemistry and reducing the rate of N-alkylation compared to unhindered vinylpyridines.
Part 2: Physicochemical Profile
Note: As a specialized intermediate, specific experimental bulk property data is often extrapolated from isomeric analogs (2-vinylpyridine and 2-methyl-5-vinylpyridine) where direct literature values are absent.
| Property | Value / Range | Context |
| Boiling Point | ~70–75 °C @ 10 mmHg | Extrapolated from 2-vinylpyridine (79-82°C @ 29 mmHg). |
| Density | 0.96 – 0.99 g/mL | Typical for alkyl-vinylpyridines. |
| Refractive Index | Estimated based on aromatic conjugation. | |
| Solubility | Soluble in DCM, THF, Ethanol | Limited water solubility due to lipophilic substituents. |
| Stability | Polymerizable | Requires stabilization (e.g., with 4-tert-butylcatechol) and cold storage (<4°C). |
Part 3: Synthetic Routes & Manufacturing
The synthesis of 3-ethenyl-2-methylpyridine is generally achieved through cross-coupling or olefination strategies, avoiding the harsh conditions used for industrial vinylpyridines.
Method A: Palladium-Catalyzed Cross-Coupling (Suzuki/Stille)
This is the preferred route for high-purity laboratory synthesis, utilizing 3-bromo-2-methylpyridine as the starting material.
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Precursor: 3-Bromo-2-methylpyridine.
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Reagents: Vinylboronic anhydride pyridine complex (Suzuki) or Tributyl(vinyl)tin (Stille).
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Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
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Conditions: Reflux in Toluene/Water (Suzuki) or DMF (Stille).
Method B: Wittig Olefination
Useful when starting from the aldehyde oxidation state.
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Precursor: 2-Methyl-3-pyridinecarboxaldehyde.
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Reagent: Methyltriphenylphosphonium bromide (Ph₃P⁺Me Br⁻) + Base (NaH or KOtBu).
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Workflow: Generation of ylide followed by addition of aldehyde.
Visualization of Synthetic Pathways
Caption: Primary synthetic pathways for 3-ethenyl-2-methylpyridine utilizing cross-coupling and olefination strategies.
Part 4: Reactivity & Functionalization
This molecule is a versatile "divergent intermediate." Its reactivity profile is split between the vinyl group (C=C) and the pyridine nitrogen.
Hydrosilylation & Cyclization
3-Ethenyl-2-methylpyridine is a proven substrate for Nickel- and Iridium-catalyzed hydrosilylation. Unlike 2-vinylpyridine, which can poison catalysts via chelation, the 2-methyl group in the 3-ethenyl isomer reduces catalyst inhibition, facilitating the formation of dihydrosiloles .
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Mechanism: Ni(cod)₂ catalyzed addition of dihydrosilanes followed by Ir-catalyzed dehydrogenative coupling.
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Outcome: Fused heteroaromatic systems used in optoelectronics.
Polymerization
The compound acts as a functional monomer.
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Radical Polymerization: Can be copolymerized with styrene or acrylates.
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Application: Used to introduce basic sites into polymer backbones (ampholytic polymers) for pH-responsive materials.
Reactivity Diagram
Caption: Divergent reactivity profile showing applications in materials science and organic synthesis.
Part 5: Applications in Drug Discovery & Materials
Pharmaceutical Intermediates
While less common than 3-aminopyridine derivatives, the 3-ethenyl scaffold is used to construct complex fused ring systems found in kinase inhibitors. The vinyl group serves as a "handle" for:
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Heck Reactions: Coupling with aryl halides to extend the carbon skeleton.
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Cycloadditions: [4+2] or [2+2] reactions to form saturated bicyclic nitrogen heterocycles.
Advanced Materials (Personal Care)
Patents indicate the use of 3-ethenyl-2-methylpyridine in ampholyte terpolymers .[1]
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Function: The pyridine nitrogen provides cationic character at low pH (conditioning), while the hydrophobic vinyl backbone ensures film formation.
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Use Case: Conditioning polymers in shampoos that deposit on hair shafts via electrostatic interaction.
Part 6: Safety & Handling Protocols
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Flammable Liquid | H226: Flammable liquid and vapor. | Keep away from heat/sparks. Ground container. |
| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves (min 0.11mm thick). |
| Eye Irritation | H319: Causes serious eye irritation. | Use chemical safety goggles. |
| Storage | Polymerization Hazard. | Store at 2–8°C. Ensure stabilizer (e.g., TBC) is present. |
Handling Protocol:
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Inhibitor Check: Upon receipt, verify the presence of polymerization inhibitor (typically 4-tert-butylcatechol).
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Distillation: If high purity is required (removal of inhibitor), distill under reduced pressure (<15 mmHg) at low temperature to prevent thermal polymerization.
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides are produced).
References
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BLD Pharm. (n.d.).[2] 2-Methyl-3-vinylpyridine Product Page. Retrieved from
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Accela ChemBio. (n.d.). 2-Methyl-3-vinylpyridine Safety and Properties. Retrieved from
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Li, Y., et al. (2020). Fused Heteroaromatic Dihydrosiloles: Synthesis and Double-Fold Modification. National Institutes of Health (PMC). Retrieved from
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Sigma-Aldrich. (n.d.). Vinylpyridine Derivatives and Polymer Standards. Retrieved from
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Google Patents. (1996). Ampholyte terpolymers providing superior conditioning properties. Patent US6123933A.[1] Retrieved from
